molecular formula C12H22O2 B13185595 1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13185595
M. Wt: 198.30 g/mol
InChI Key: HYZRILDQOKZBSJ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is a cycloalkane derivative with a carboxylic acid functional group. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are saturated, meaning all carbon atoms are single-bonded to other atoms . This compound is notable for its unique structure, which includes multiple substituents on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation of aromatic compounds to cyclohexane derivatives .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogens like chlorine or bromine in the presence of a catalyst .

Major Products

The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted cyclohexane derivatives .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexane ring can interact with hydrophobic regions of proteins and enzymes, affecting their activity .

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

1,5-dimethyl-2-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H22O2/c1-8(2)10-6-5-9(3)7-12(10,4)11(13)14/h8-10H,5-7H2,1-4H3,(H,13,14)

InChI Key

HYZRILDQOKZBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C)C(=O)O)C(C)C

Origin of Product

United States

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